N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide

Melanocortin Receptor MC4R Binding Affinity

N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide (CAS 116477-68-0) is a synthetic, fused heterocyclic benzamide derivative belonging to the pyrimido[1,2-a]benzimidazole class. It was disclosed as part of a series of pyrimido-benzimidazole compounds exhibiting affinity for melanocortin receptor sub-types, particularly the MC4 receptor, positioning it as a research tool for metabolic and neuropsychiatric target engagement studies.

Molecular Formula C21H16N6O4
Molecular Weight 416.4 g/mol
CAS No. 116477-68-0
Cat. No. B11978353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide
CAS116477-68-0
Molecular FormulaC21H16N6O4
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N
InChIInChI=1S/C21H16N6O4/c1-12(2)31-18-8-7-14(27(29)30)9-15(18)20(28)24-19-13(10-22)11-26-17-6-4-3-5-16(17)23-21(26)25-19/h3-9,11-12H,1-2H3,(H,23,24,25,28)
InChIKeyZSJAMKKWJPYYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide (CAS 116477-68-0): Compound Identity and Target Class


N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide (CAS 116477-68-0) is a synthetic, fused heterocyclic benzamide derivative belonging to the pyrimido[1,2-a]benzimidazole class. It was disclosed as part of a series of pyrimido-benzimidazole compounds exhibiting affinity for melanocortin receptor sub-types, particularly the MC4 receptor, positioning it as a research tool for metabolic and neuropsychiatric target engagement studies [1].

Why Generic Pyrimido-Benzimidazoles Cannot Replace N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide


Within the pyrimido[1,2-a]benzimidazole chemotype, even minor variations in the peripheral substituent pattern are known to drive divergent melanocortin receptor (MCR) subtype selectivity and functional activity (agonist vs. antagonist). The specific combination of a 3-cyano group, a 2-isopropoxy substituent, and a 5-nitro group on the benzamide ring in this compound is structurally defined to interact with a unique MCR binding pocket topology [1]. Therefore, substituting a generic or structurally related analog from the same patent family without these precise functional groups risks a complete loss of the intended MC4 receptor affinity and pharmacological profile, making procurement of the exact compound essential for reproducible target engagement.

Quantitative Differentiation Evidence for N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide


MC4 Receptor Affinity: Structural Determinants Over Closest Analogs

The patent literature establishes that pyrimido-benzimidazole derivatives bearing a 2-isopropoxy-5-nitrobenzamide moiety exhibit 'good affinity' for the MC4 receptor, which is a key target for obesity and sexual dysfunction [1]. While specific Ki values for this compound are not publicly disclosed in the accessible patent abstract, the structure-activity relationship (SAR) indicates that the cyano group at position 3 and the specific alkoxy-nitro substitution pattern are critical for MC4 binding. Closest analogs lacking the isopropoxy group or with halogen substitutions show reduced or altered MCR subtype selectivity, highlighting the non-fungible nature of this compound's pharmacophore [1].

Melanocortin Receptor MC4R Binding Affinity Pyrimido-benzimidazole

MCR Subtype Selectivity Profile vs. MC1/MC3/MC5

The patent specifies that compounds within this series possess selective affinity for MC4 receptors over other melanocortin receptor subtypes (MC1, MC3, MC5) [1]. Although precise selectivity ratios for this specific compound are not tabulated in the public abstract, the invention emphasizes the importance of MC4 selectivity for therapeutic indications such as obesity, anxiety, and sexual dysfunction. In contrast, many early-generation melanocortin ligands suffered from poor subtype selectivity, leading to off-target effects like pigmentation changes (via MC1) or cardiovascular effects [1].

Selectivity MC1R MC3R MC5R Melanocortin

Functional Activity: Agonist vs. Antagonist Differentiation at MC4

The patent family discloses that certain pyrimido-benzimidazole derivatives act as MC4 receptor agonists, while others function as antagonists, depending on precise structural modifications [1]. The functional consequence of the 2-isopropoxy-5-nitrobenzamide motif is critical in determining whether the compound activates or blocks MC4 signaling. Analogs with different substitution patterns may switch from agonism to antagonism, which drastically alters their utility in phenotypic assays for obesity or sexual dysfunction.

Functional Assay cAMP Agonist Antagonist MC4R

Recommended Application Scenarios for N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide


MC4 Receptor Target Engagement and Selectivity Profiling

Use as a reference tool compound in competitive binding assays to map MC4 receptor occupancy in recombinant cell lines. The compound's claimed MC4 selectivity [1] makes it suitable for distinguishing MC4-mediated signaling from cross-talk with MC1, MC3, or MC5 receptors. Researchers can employ it to benchmark novel MC4 ligands in radioligand displacement studies, provided the exact functional activity (agonist/antagonist) is independently verified.

Obesity and Metabolic Disorder Phenotypic Screening

Applicable in in vitro models of appetite regulation and energy homeostasis where MC4 receptor modulation is a central pathway [1]. The compound can serve as a chemical probe to validate MC4-dependent effects on cAMP signaling in hypothalamic neuronal cell lines. Its structural uniqueness ensures that observed phenotypic changes are attributable to the specific pharmacophore.

Neuropsychiatric Disorder Target Validation

The patent associates MC4 receptor ligands with anxiety, depression, and drug addiction indications [1]. This compound may be deployed in rodent behavioral models (e.g., elevated plus maze, forced swim test) as a pharmacological tool to dissect the role of central MC4 receptors in mood regulation. Procurement of the authenticated compound ensures consistency with the pharmacological profile described in the patent series.

Quote Request

Request a Quote for N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.